6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one
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Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one is a chemical entity with unique properties and applications. This compound has garnered interest in various fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as alkylation, halogenation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may involve the use of high-purity reagents and solvents, as well as stringent control of reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Properties
IUPAC Name |
6-(methoxymethyl)-2-(4-methylanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-3-5-10(6-4-9)14-13-15-11(8-18-2)7-12(17)16-13/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHWVBOOXOSJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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